molecular formula C4H3N3O3 B8612814 5-Nitrosouracil

5-Nitrosouracil

Cat. No.: B8612814
M. Wt: 141.09 g/mol
InChI Key: KTQDGYGLGKJZPZ-UHFFFAOYSA-N
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Description

5-Nitrosouracil is a useful research compound. Its molecular formula is C4H3N3O3 and its molecular weight is 141.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Mechanism of Action

5-Nitrosouracil is a derivative of uracil, characterized by the presence of a nitroso group at the 5-position. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes. The compound can exist in different tautomeric forms, which influence its solubility, stability, and interaction with biological macromolecules.

Mechanism of Action:

  • Interaction with Nucleic Acids: this compound can form adducts with nucleophilic sites in DNA and proteins, potentially leading to alterations in cellular functions.
  • Biological Activity: The compound's ability to interconvert between tautomeric forms affects its binding affinity and specificity towards various biological targets.

Scientific Research Applications

This compound has diverse applications across multiple scientific disciplines:

Medicinal Chemistry

  • Antimicrobial Activity: Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that it has lower minimum inhibitory concentration (MIC) values compared to conventional antibiotics, suggesting its potential as an alternative therapeutic agent .
  • Anticancer Potential: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving DNA damage or disruption of cellular processes related to proliferation. In vitro studies on human cancer cell lines have indicated selective cytotoxic effects .

Synthesis of Metal Complexes

  • Complex Formation: this compound can form complexes with various metal ions (e.g., Zn(II), Cd(II), Hg(II)), which have been studied for their enhanced biological activity compared to the free ligand. These complexes exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Biological Studies

  • DNA and RNA Modifications: The compound is utilized in studies related to nucleic acid base modifications, providing insights into its interactions with genetic material and potential implications for gene therapy.

Antibacterial Efficacy

A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The MIC values were determined to be lower than those of conventional antibiotics, highlighting its potential as an alternative therapeutic agent.

Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations that did not affect normal cells, suggesting a selective cytotoxic effect that warrants further investigation for cancer therapy applications .

Properties

Molecular Formula

C4H3N3O3

Molecular Weight

141.09 g/mol

IUPAC Name

5-nitroso-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C4H3N3O3/c8-3-2(7-10)1-5-4(9)6-3/h1H,(H2,5,6,8,9)

InChI Key

KTQDGYGLGKJZPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)N=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 5-nitrosouracil derivative may be obtained by the nitrosylation of the aminouracil A or B using standard nitration reagents. Examples of such agents include, for example, NaNO2/AcOH, HNO3/H2SO4, N2O5/P2O5/CCl4, HONO, EtONO2, CH3COONO2 and NO2+CF3SO3− that forms the nitro or the nitrosouracil derivative. Thus, the aminouracil may be dissolved in an aqueous acid, such as acetic acid and water below room temperature, such as about 10° C., and NaNO2 in water is added to the aminouracil. When the reaction is deemed complete, the volatiles are removed under reduced pressure and the residue is redissolved in a mixture of solvents. Example of such mixtures of solvents include alcohols in an organic solvent, such as absolute ethanol in DCM. The resulting mixture is heated and the hot mixture may be filtered through a filter aid such as Celite 545 to remove insoluble inorganic salts. The solvent or solvent mixtures may evaporated under reduced pressure to afford the desired 5-nitrouracil or 5-nitrosouracil.
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NaNO2 AcOH
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N2O5 P2O5 CCl4
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nitro
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nitrosouracil
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Synthesis routes and methods II

Procedure details

1-Propyl, 3-cyclopropyl, 6-aminouracil (2) (12.8 g, 61.2 mmol ) was dissolved in acetic acid (25 ml) in 200 ml of water and the mixture was cooled to 10° C. To the uracil solution, NaNO2 (7.6 g, 110.1 mmol ) in 50 ml of water was added dropwise at 10° C. The mixture was stirred at 10° C. for 30 min and then at room temperature for 1 h. The solvent was removed under reduced pressure and the residue was dissolved in the mixture of absolute ethanol and CH2Cl2 (1:1) and boiled for 20 min. The hot mixture was filtered through a layer of Celite 545 to remove the insoluble inorganic salts. The mother liquid was evaporated under reduced pressured to remove the solvent to give 1-propyl, 3-cyclopropyl, 6-amino, 5-nitrosouracil (4) (11.4 g, 78%).
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12.8 g
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25 mL
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200 mL
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7.6 g
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Yield
78%

Synthesis routes and methods III

Procedure details

The 5-nitrosouracil derivatives such as compound of the formula 4 may be obtained by the nitrosylation of the aminouracil 2 using standard nitration reagents. Examples of such agents include, for example, NaNO2/AcOH, 1-INO3/H2SO4, N2O5/P2O5/CCl4, HONO, EtONO2, CH3COONO2 and NO2+CF3SO3− that forms the nitro or the nitrosouracil derivative. Thus, the aminouracil 2 may be dissolved in an aqueous acid, such as acetic acid and water below room temperature, such as about 10° C., and NaNO2 in water is added to the aminouracil. When the reaction is deemed complete, the volatiles are removed under reduced pressure and the residue is redissolved in a mixture of solvents. Example of such mixtures of solvents include alcohols in an organic solvent, such as absolute ethanol in DICHLOROMETHANE. The resulting mixture is heated and the hot mixture may be filtered through a filter aid such as Celite 545 to remove insoluble inorganic salts. The solvent or solvent mixtures may evaporated under reduced pressure to afford the desired 5-nitrouracil or 5-nitrosouracil such as compound 4.
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NaNO2 AcOH
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1-INO3 H2SO4
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N2O5 P2O5 CCl4
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nitro
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nitrosouracil
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